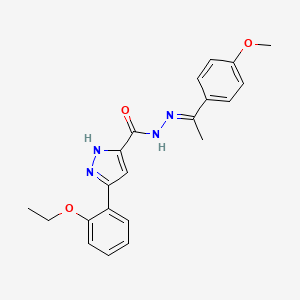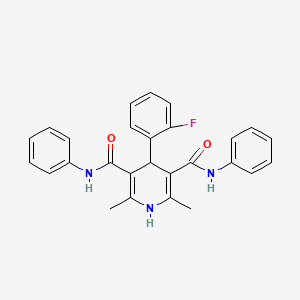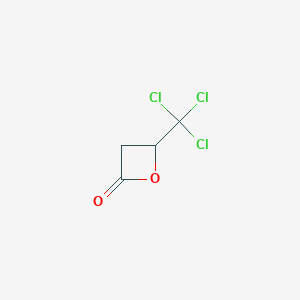![molecular formula C13H11ClN2OS B11994296 N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-thiophenecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be catalyzed by acids like hydrochloric acid or sulfuric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is used as a ligand in coordination chemistry to form metal complexes
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In the medical field, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-pyridinecarbohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-benzothiazolecarbohydrazide
Uniqueness
Compared to these similar compounds, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C13H11ClN2OS |
|---|---|
Molekulargewicht |
278.76 g/mol |
IUPAC-Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI-Schlüssel |
RUWOYSVYFXHIJQ-OQLLNIDSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)

methylidene]benzenesulfonamide](/img/structure/B11994264.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)

![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)
